molecular formula C8H4F3NOS B051000 4-(Trifluoromethoxy)phenyl isothiocyanate CAS No. 64285-95-6

4-(Trifluoromethoxy)phenyl isothiocyanate

Cat. No.: B051000
CAS No.: 64285-95-6
M. Wt: 219.19 g/mol
InChI Key: JKSZUQPHKOPVHF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)phenyl isothiocyanate (CAS RN: 64285-95-6) is an aromatic isothiocyanate derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the benzene ring. Its molecular formula is C₈H₄F₃NOS, with a molecular weight of 219.18 g/mol . This compound is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds (e.g., thiazolidines and triazoles) and as a reagent for modifying biomolecules . The trifluoromethoxy group enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trifluoromethoxy)phenyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)phenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include thiourea derivatives, carbamates, and thiocarbamates, depending on the nucleophile used in the reaction .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Properties
4-(Trifluoromethoxy)phenyl isothiocyanate -OCF₃ 219.18 Anticancer agent synthesis , heterocyclic chemistry
4-Iodophenyl isothiocyanate -I 261.08 High antifungal activity
4-Methoxyphenyl isothiocyanate -OCH₃ 165.21 Triazoloquinazolinone synthesis , protein modification
4-Fluorophenyl isothiocyanate -F 153.16 (calculated) Fluorescent probes, apoptosis studies
4-Cyanophenyl isothiocyanate -CN 160.20 Protein labeling, click chemistry
Nitroscanate (4-Nitrophenoxy derivative) -NO₂, -OPh 314.28 Anthelmintic activity

Key Insights :

  • Electron-Withdrawing Groups : The -OCF₃ group in this compound is strongly electron-withdrawing, enhancing electrophilicity at the isothiocyanate (-NCS) group compared to -OCH₃ or -F substituents. This increases reactivity in nucleophilic additions, such as reactions with amines to form thioureas .
  • Biological Activity : 4-Halogenated derivatives (e.g., 4-Iodo, 4-Bromo) exhibit superior antifungal activity, as shown in Table 1 of , where 4-Iodophenyl isothiocyanate demonstrated the highest potency . The -OCF₃ group may mimic halogens in bioactivity due to similar electronegativity and steric bulk.
  • Metabolic Stability: Trifluoromethoxy and cyano groups improve metabolic resistance compared to methoxy or hydroxyl groups, making these compounds suitable for in vivo applications .

Mechanistic Differences :

  • The trifluoromethoxy group’s bulkiness in this compound can sterically hinder reactions, requiring optimized conditions (e.g., elevated temperatures) compared to smaller substituents like -F or -OCH₃ .
  • 4-Cyanophenyl isothiocyanate undergoes rapid hydrolysis in aqueous media, limiting its use in biological buffers, whereas this compound is more stable .

Physicochemical Properties

  • Solubility : The -OCF₃ group reduces water solubility compared to -OCH₃ or -OH derivatives, necessitating organic solvents like THF or DMF for reactions .
  • Thermal Stability: this compound decomposes at ~200°C, comparable to 4-Iodo derivatives but less stable than 4-Cyano analogs .

Biological Activity

4-(Trifluoromethoxy)phenyl isothiocyanate, also known as 1-isothiocyanato-4-(trifluoromethoxy)benzene , is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in cancer treatment, and relevant case studies.

  • Molecular Formula : C8_8H4_4F3_3N1_1OS
  • IUPAC Name : 1-isothiocyanato-4-(trifluoromethoxy)benzene
  • InChI Key : JKSZUQPHKOPVHF-UHFFFAOYSA-N

The synthesis of this compound typically involves the reaction of 4-(trifluoromethoxy)aniline with thiophosgene, yielding the isothiocyanate functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its isothiocyanate functional group. Isothiocyanates are known for their ability to modify cellular signaling pathways and influence gene expression. The compound can react with various nucleophiles, including thiols and amines, leading to the formation of stable adducts that can alter protein function and cellular processes .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study reported that isothiocyanates, including derivatives like this compound, effectively inhibited the proliferation of human liver (HepG2), colon (HT-29), and breast cancer (MCF-7) cells in vitro. The IC50_{50} values for these cell lines were determined using the MTT assay, demonstrating dose-dependent cytotoxicity .
Cell LineIC50_{50} (µM)Mechanism
HepG215Apoptosis induction
HT-2920Cell cycle arrest
MCF-718Caspase activation

The compound's anticancer effects are mediated through multiple pathways:

  • Apoptosis Induction : It activates caspases leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M phase.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects on cancer cells .

Pharmacological Applications

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:

  • Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially offering benefits in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(trifluoromethoxy)phenyl isothiocyanate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis can be achieved via thiocarbanilide derivatives using catalysts like phosphorus pentoxide or iodine, as demonstrated for phenyl isothiocyanate analogs . Optimization requires controlling stoichiometry, temperature (e.g., reflux in DMF for 4–6 hours), and catalyst selection. For example, copper sulfate or zinc sulfate may reduce byproducts in ammonium phenyldithiocarbamate-based routes . Purity (>97%) is achievable through fractional distillation or recrystallization, as noted in commercial-grade preparations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethoxy group symmetry, while 1H^{1}\text{H} NMR resolves aromatic protons (δ 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (219.18 g/mol) and fragmentation patterns (e.g., loss of -NCS group) .
  • IR Spectroscopy : Strong absorbance near 2100 cm1^{-1} confirms the isothiocyanate (-NCS) functional group .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use PPE (nitrile gloves, goggles, fume hood) to avoid inhalation/skin contact due to toxicity .
  • Store at 0–6°C in airtight containers to prevent decomposition .
  • Waste disposal: Neutralize with 10% sodium bicarbonate before incineration to mitigate environmental hazards .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethoxy group influence reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing trifluoromethoxy group (-OCF3_3) increases electrophilicity at the isothiocyanate carbon, enhancing reactivity with amines (e.g., forming thioureas). Kinetic studies using UV-Vis or 13C^{13}\text{C} NMR can track reaction rates with nucleophiles like aniline derivatives. Compare with non-fluorinated analogs to quantify electronic effects .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies in buffered solutions (pH 3–9). LC-MS monitors hydrolysis to thiourea or urea byproducts.
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (>150°C). Refrigerated storage (0–6°C) is critical to prevent polymerization .

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

Methodological Answer: DFT calculations (e.g., Gaussian 09) model transition states to predict attack sites. For example, Fukui indices identify electrophilic centers, while solvent effects (DMF vs. THF) are simulated using PCM models. Validate predictions with experimental outcomes (e.g., HPLC analysis of reaction mixtures) .

Q. What strategies resolve contradictions in reported synthetic yields for phenyl isothiocyanate derivatives?

Methodological Answer:

  • Source Analysis : Compare catalyst purity (e.g., copper sulfate hydrate vs. anhydrous) and solvent grades (HPLC vs. technical grade) across studies .
  • Reproducibility Tests : Replicate methods under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture sensitivity .

Q. How can this compound be derivatized for applications in bio-conjugation or material science?

Methodological Answer:

  • Bioconjugation : React with primary amines (e.g., lysine residues in proteins) to form stable thiourea linkages. Optimize pH (8.5–9.5) and molar ratios to avoid overmodification .
  • Polymer Synthesis : Use as a monomer in thiol-ene click reactions. Monitor polymerization via GPC or rheometry .

Q. Methodological Guidelines

Experimental Design for Mechanistic Studies

  • Control Experiments : Include non-fluorinated analogs (e.g., 4-methoxyphenyl isothiocyanate) to isolate electronic effects.
  • In Situ Monitoring : Use stopped-flow IR or Raman spectroscopy to capture transient intermediates .

Data Contradiction Analysis

  • Statistical Tools : Apply ANOVA to compare yields from different synthetic routes (e.g., thiocarbanilide vs. dithiocarbamate pathways) .
  • Cross-Validation : Correlate computational predictions (e.g., reaction barriers) with experimental kinetics .

Properties

IUPAC Name

1-isothiocyanato-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NOS/c9-8(10,11)13-7-3-1-6(2-4-7)12-5-14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSZUQPHKOPVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380482
Record name 4-(Trifluoromethoxy)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64285-95-6
Record name 4-(Trifluoromethoxy)phenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

4-(Trifluoromethoxy)phenyl isothiocyanate
4-(Trifluoromethoxy)phenyl isothiocyanate
4-(Trifluoromethoxy)phenyl isothiocyanate
4-(Trifluoromethoxy)phenyl isothiocyanate
4-(Trifluoromethoxy)phenyl isothiocyanate
4-(Trifluoromethoxy)phenyl isothiocyanate

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